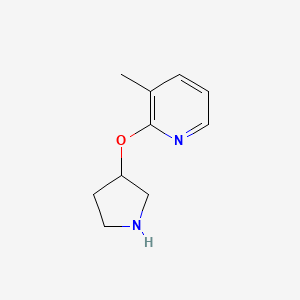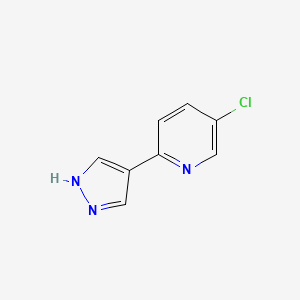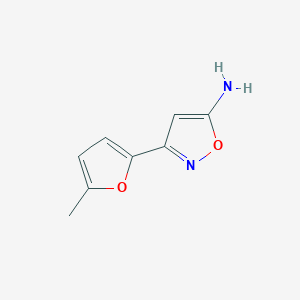
3-(5-Methylfuran-2-yl)isoxazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Methylfuran-2-yl)isoxazol-5-amine is a heterocyclic compound that features both furan and isoxazole rings. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of the isoxazole ring, a five-membered ring containing one oxygen and one nitrogen atom, imparts unique chemical properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methylfuran-2-yl)isoxazol-5-amine typically involves the formation of the isoxazole ring through cycloaddition reactions. One common method is the (3 + 2) cycloaddition reaction between nitrile oxides and dipolarophiles . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions. The use of microwave-assisted synthesis has been reported to enhance reaction efficiency and yield . Additionally, catalyst-free methods are being developed to simplify the production process and minimize waste .
Análisis De Reacciones Químicas
Types of Reactions
3-(5-Methylfuran-2-yl)isoxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isoxazole ring to other functional groups.
Substitution: The compound can participate in substitution reactions where functional groups on the isoxazole or furan rings are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
3-(5-Methylfuran-2-yl)isoxazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 3-(5-Methylfuran-2-yl)isoxazol-5-amine involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Isoxazole: A simpler compound with similar structural features.
5-Methylfuran: Contains the furan ring but lacks the isoxazole moiety.
Isoxazole derivatives: Various derivatives with different substituents on the isoxazole ring.
Uniqueness
3-(5-Methylfuran-2-yl)isoxazol-5-amine is unique due to the combination of the furan and isoxazole rings, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development .
Propiedades
Fórmula molecular |
C8H8N2O2 |
|---|---|
Peso molecular |
164.16 g/mol |
Nombre IUPAC |
3-(5-methylfuran-2-yl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C8H8N2O2/c1-5-2-3-7(11-5)6-4-8(9)12-10-6/h2-4H,9H2,1H3 |
Clave InChI |
OVSOZLOKWZKCTI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(O1)C2=NOC(=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


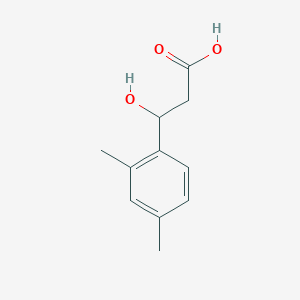
![2-[3-Nitro-5-(trifluoromethyl)phenyl]ethanamine](/img/structure/B13595757.png)
![4-(3-aminopropoxy)-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]butanamide hydrochloride](/img/structure/B13595765.png)
amine](/img/structure/B13595772.png)

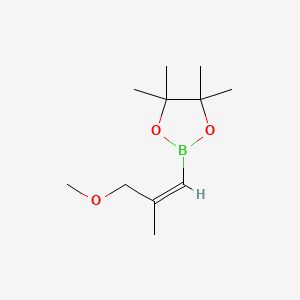
![4-amino-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoicacidhydrochloride](/img/structure/B13595795.png)


![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.5]nonane-7-carboxylicacid](/img/structure/B13595813.png)

